

PfKRS1 S344L Mutation: A Comparative Guide to Inhibitor Binding

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Compound of Interest

Compound Name: **PfKRS1-IN-5**

Cat. No.: **B1193425**

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This guide provides a comprehensive comparison of the binding of the inhibitor **PfKRS1-IN-5** to wild-type *Plasmodium falciparum* lysyl-tRNA synthetase (PfKRS1) and the S344L mutant. The emergence of the S344L mutation has been identified as a key mechanism of resistance against inhibitors targeting PfKRS1, an enzyme crucial for the parasite's protein synthesis and survival.^{[1][2]} Understanding the impact of this mutation on inhibitor binding is critical for the development of next-generation antimalarials that can overcome resistance.

Quantitative Analysis of Inhibitor Efficacy

The S344L mutation significantly reduces the efficacy of inhibitors targeting PfKRS1. The following table summarizes the half-maximal effective concentration (EC50) values for two key inhibitors, cladosporin and the optimized compound DDD01510706, against wild-type parasites and parasites overexpressing either the wild-type or the S344L mutant form of PfKRS1.

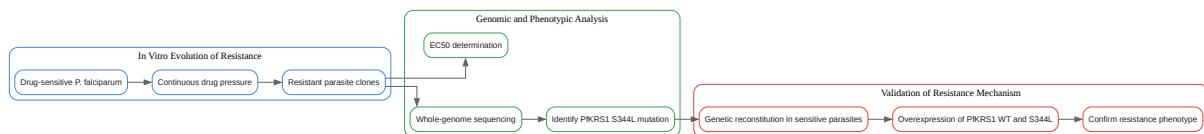
Inhibitor	Parasite Line	EC50 (nM)	Fold Change in Resistance (vs. WT)
DDD01510706	Wild-Type (NF54)	253 ± 0.7	-
PfKRS1 WT Overexpressing		819 ± 42	~3.2
PfKRS1 S344L Overexpressing		15,612 ± 1133	~61.7
Cladosporin	Wild-Type (NF54)	70 ± 0.09	-
PfKRS1 WT Overexpressing		276 ± 7	~3.9
PfKRS1 S344L Overexpressing		14,916 ± 1621	~213.1

Data sourced from a single biological replicate, composed of two technical replicates.[\[1\]](#)[\[3\]](#)

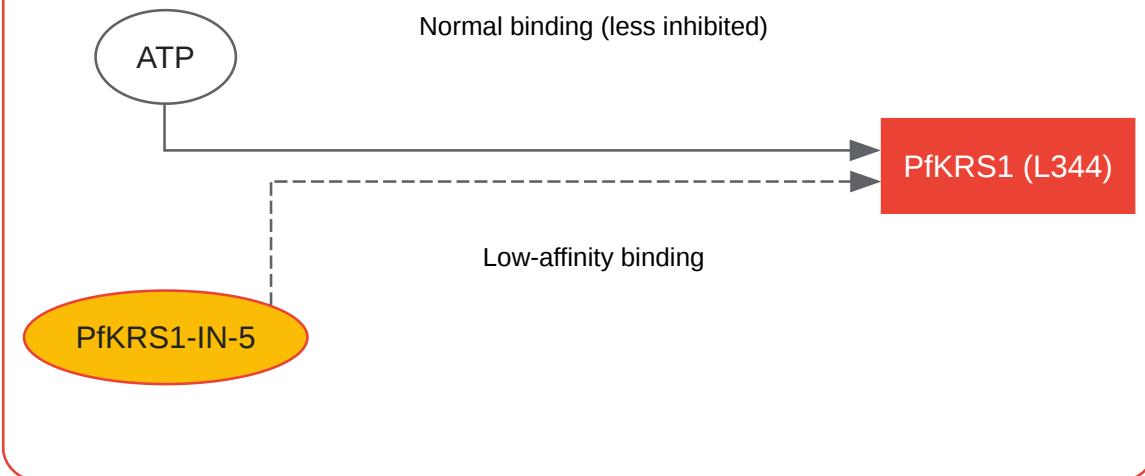
The Mechanism of PfKRS1 Inhibition and Resistance

PfKRS1 is an essential enzyme that catalyzes the attachment of lysine to its corresponding tRNA, a critical step in protein synthesis.[\[2\]](#) Inhibitors such as cladosporin and its derivatives act by competing with ATP for binding in the enzyme's active site.[\[4\]](#)[\[5\]](#) The S344 residue is located within this ATP-binding pocket.[\[1\]](#) The mutation from a smaller serine to a bulkier leucine residue at this position sterically hinders the binding of the inhibitor, leading to a significant decrease in binding affinity and consequently, drug resistance.

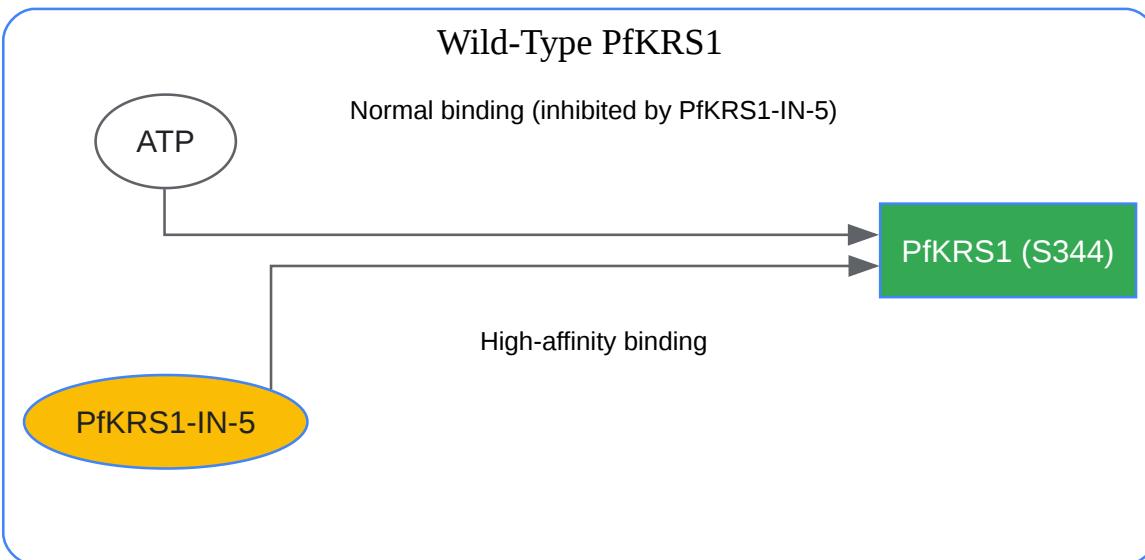
Below is a diagram illustrating the workflow for identifying and characterizing resistance to PfKRS1 inhibitors.



S344L Mutant PfKRS1



Wild-Type PfKRS1



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References

- 1. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diamond.ac.uk [diamond.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
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